molecular formula C17H16ClNO B5754181 (E)-3-(4-chloroanilino)-1-(4-methylphenyl)but-2-en-1-one

(E)-3-(4-chloroanilino)-1-(4-methylphenyl)but-2-en-1-one

Cat. No.: B5754181
M. Wt: 285.8 g/mol
InChI Key: MXUHYGTWPGPYMB-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-chloroanilino)-1-(4-methylphenyl)but-2-en-1-one is an organic compound characterized by the presence of a chloroaniline group and a methylphenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chloroanilino)-1-(4-methylphenyl)but-2-en-1-one typically involves the reaction of 4-chloroaniline with 4-methylbenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with acetylacetone to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chloroanilino)-1-(4-methylphenyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloroaniline group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-chloroanilino)-1-(4-methylphenyl)but-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-chloroanilino)-1-(4-methylphenyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-bromoanilino)-1-(4-methylphenyl)but-2-en-1-one
  • (E)-3-(4-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one
  • (E)-3-(4-methoxyanilino)-1-(4-methylphenyl)but-2-en-1-one

Uniqueness

(E)-3-(4-chloroanilino)-1-(4-methylphenyl)but-2-en-1-one is unique due to the presence of the chloroaniline group, which imparts specific chemical and biological properties. This compound’s distinct structure allows it to interact with different molecular targets compared to its analogs, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-chloroanilino)-1-(4-methylphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-12-3-5-14(6-4-12)17(20)11-13(2)19-16-9-7-15(18)8-10-16/h3-11,19H,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUHYGTWPGPYMB-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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